Diethylstilbestrol Dipropionate: A Technical Guide to Synthesis and Chemical Properties
Diethylstilbestrol Dipropionate: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and chemical properties of diethylstilbestrol (B1670540) dipropionate. The information is curated for professionals in research and drug development, with a focus on detailed methodologies and clear data presentation.
Synthesis of Diethylstilbestrol Dipropionate
The synthesis of diethylstilbestrol dipropionate is a two-step process. The first step involves the synthesis of the precursor, diethylstilbestrol (DES), followed by its esterification to yield the dipropionate ester.
Step 1: Synthesis of Diethylstilbestrol (DES)
One of the common methods for the synthesis of DES is the McMurry reaction, which involves the reductive coupling of two ketone molecules. A historical synthesis involves the pinacol (B44631) rearrangement of 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol.
Step 2: Esterification of Diethylstilbestrol to Diethylstilbestrol Dipropionate
Diethylstilbestrol dipropionate is an ester of diethylstilbestrol and propionic acid[1]. The synthesis involves the reaction of diethylstilbestrol with a propionylating agent, such as propionic anhydride (B1165640) or propionyl chloride, in the presence of a suitable catalyst or base.
Caption: Synthesis pathway of Diethylstilbestrol Dipropionate from Diethylstilbestrol.
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of diethylstilbestrol and diethylstilbestrol dipropionate in a comparative table for easy reference.
| Property | Diethylstilbestrol | Diethylstilbestrol Dipropionate |
| Molecular Formula | C₁₈H₂₀O₂[2] | C₂₄H₂₈O₄[3][4][5] |
| Molecular Weight | 268.35 g/mol [1] | 380.48 g/mol [5] |
| Appearance | Odorless, white crystalline powder[1] | Colorless crystals or white crystalline fluffy powder[3] |
| Melting Point | 169-172 °C[1] | ~104-107 °C |
| Solubility | Practically insoluble in water; soluble in alcohol, ether, chloroform, fatty oils, and dilute hydroxides[1]. | Soluble in DMSO[5]. Soluble in organic solvents and vegetable oils[1]. Insoluble in water. |
| Log Kow (Octanol/Water) | 5.07[1] | Not explicitly found, but expected to be higher than DES due to the addition of two propionate (B1217596) groups. |
| Stability | The cis-isomer is unstable and tends to convert to the more stable trans-form[1]. | Stable under recommended storage conditions (dry, dark, and at 0 - 4 °C for short term or -20 °C for long term)[5]. |
| CAS Number | 56-53-1[2] | 130-80-3[4][5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of diethylstilbestrol dipropionate.
Synthesis of Diethylstilbestrol Dipropionate
Objective: To synthesize diethylstilbestrol dipropionate via esterification of diethylstilbestrol.
Materials:
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Diethylstilbestrol (DES)
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Propionic anhydride
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Pyridine (dried)
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Dichloromethane (DCM, dried)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Rotary evaporator
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Magnetic stirrer and hotplate
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Standard laboratory glassware
Procedure:
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In a round-bottom flask, dissolve a known amount of diethylstilbestrol in dry dichloromethane.
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Add an excess of dry pyridine to the solution to act as a catalyst and to neutralize the propionic acid byproduct.
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Cool the mixture in an ice bath.
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Slowly add a molar excess (e.g., 2.5 equivalents) of propionic anhydride to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.
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Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain pure diethylstilbestrol dipropionate.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: To analyze the purity of diethylstilbestrol dipropionate and separate it from related impurities.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: A reverse-phase C18 column (e.g., Newcrom R1) is suitable[6].
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Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility)[6]. A typical gradient could be from 50% to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: UV detection at approximately 230 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of diethylstilbestrol dipropionate reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known amount of the synthesized diethylstilbestrol dipropionate in the mobile phase.
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Analysis: Inject the standard solutions and the sample solution into the HPLC system.
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Data Analysis: Identify the peak corresponding to diethylstilbestrol dipropionate by comparing the retention time with the reference standard. Quantify the purity by calculating the peak area percentage.
Mechanism of Action and Signaling Pathway
Diethylstilbestrol dipropionate is a prodrug that is metabolized in the body to its active form, diethylstilbestrol (DES)[7]. DES is a potent nonsteroidal estrogen that exerts its effects by binding to and activating estrogen receptors (ERα and ERβ)[7][8].
Caption: Estrogen receptor signaling pathway activated by Diethylstilbestrol.
Upon binding to the estrogen receptor in the cytoplasm, the heat shock proteins dissociate, and the DES-ER complex dimerizes. This dimer translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes. This binding initiates the transcription of these genes, leading to the synthesis of specific proteins that mediate the physiological effects of estrogens[7].
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Diethylstilbestrol | C18H20O2 | CID 448537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethylstilbestrol Dipropionate | C24H28O4 | CID 657220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethylstilbestrol dipropionate - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. Separation of Diethylstilbestrol dipropionate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
